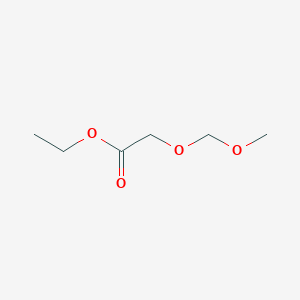

Ethyl 2-(methoxymethoxy)acetate

Description

Ethyl 2-(methoxymethoxy)acetate is an ester derivative characterized by a methoxymethoxy (-OCH2OCH3) substituent at the α-position of the acetate backbone. This compound is frequently utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and complex natural products. Its methoxymethoxy group enhances solubility in polar solvents and modulates reactivity, making it valuable in multi-step synthetic routes .

Properties

Molecular Formula |

C6H12O4 |

|---|---|

Molecular Weight |

148.16 g/mol |

IUPAC Name |

ethyl 2-(methoxymethoxy)acetate |

InChI |

InChI=1S/C6H12O4/c1-3-10-6(7)4-9-5-8-2/h3-5H2,1-2H3 |

InChI Key |

IWVXKWZGMBIDMO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)COCOC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(methoxymethoxy)acetate can be synthesized through the esterification of ethyl acetate with methoxymethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous feeding of ethyl acetate and methoxymethanol into a reactor equipped with a reflux condenser. The reaction mixture is heated to the appropriate temperature, and the ester is continuously distilled off to drive the reaction to completion. The product is then purified through distillation to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(methoxymethoxy)acetate undergoes various chemical reactions, including:

Hydrolysis: In the presence of strong acids or bases, the ester can be hydrolyzed back to ethyl acetate and methoxymethanol.

Transesterification: The ester can react with other alcohols to form different esters.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

Transesterification: Alcohols in the presence of an acid or base catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Hydrolysis: Ethyl acetate and methoxymethanol.

Transesterification: Different esters depending on the alcohol used.

Reduction: The corresponding alcohol.

Scientific Research Applications

Ethyl 2-(methoxymethoxy)acetate has several applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

Pharmaceuticals: The compound is used in the synthesis of pharmaceutical intermediates.

Materials Science: It is used in the preparation of polymers and other materials with specific properties.

Chemical Industry: The compound is used as a solvent and reagent in various chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-(methoxymethoxy)acetate involves its ability to undergo esterification and transesterification reactions. The ester group is susceptible to nucleophilic attack, leading to the formation of various products depending on the reaction conditions. The compound’s reactivity is influenced by the presence of electron-donating and electron-withdrawing groups in its structure.

Comparison with Similar Compounds

Structural Analogs with Modified Backbones

- Ethyl 2-(Methoxymethoxy)Propanoate: This compound features a methyl group adjacent to the methoxymethoxy substituent. This structural variation is critical in stereoselective syntheses, as demonstrated in the preparation of RNA splicing modulators .

- Ethyl 2-(N-Methoxy-N-Methylamino)-2-Oxoacetate: Replacing the methoxymethoxy group with an N-methoxy-N-methylamino substituent introduces a ketone functional group. This modification significantly alters the compound’s electronic properties, lowering the XLogP3 value to 0.4 (indicating higher hydrophilicity) and increasing hydrogen-bond acceptor capacity (4 acceptors) compared to Ethyl 2-(methoxymethoxy)acetate .

Functional Group Variations

- This compound’s lower molecular weight (134.13 vs. ~162–180 for ethyl derivatives) and higher polarity make it suitable for applications requiring rapid metabolic clearance .

2-Methoxyethyl Acetate :

A simpler analog with a methoxyethyl group instead of methoxymethoxy. It exhibits a lower boiling point (145°C) and higher water solubility (2.0 g/100 mL at 20°C) compared to this compound, which likely has reduced water solubility due to its larger hydrophobic moiety .

Aromatic Derivatives

Ethyl 2-Methoxybenzoate :

Incorporating an aromatic ring increases molecular rigidity and UV absorbance. This compound’s higher molecular weight (180.20) and aromatic π-system enhance its use in photostability studies and as a flavoring agent, contrasting with the aliphatic nature of this compound .Ethyl 2-(2-Fluoro-3-Methoxyphenyl)-2-Oxoacetate :

The addition of fluorine and a ketone group on the aromatic ring improves electrophilicity, making this compound a key intermediate in fluorinated drug synthesis. Its reactivity profile diverges sharply from the ester-dominated chemistry of this compound .

Data Tables

Table 1: Physical and Chemical Properties

| Compound | Molecular Weight | Boiling Point (°C) | XLogP3 | Hydrogen-Bond Acceptors | Key Applications |

|---|---|---|---|---|---|

| This compound* | ~162–180 | Not reported | ~1.2† | 4 | Synthetic intermediate |

| Ethyl 2-(N-methoxy-N-methylamino)-2-oxoacetate | 161.16 | Not reported | 0.4 | 4 | Peptide coupling |

| 2-Methoxyethyl acetate | 118.13 | 145 | 0.2 | 3 | Solvent, coatings |

| Ethyl 2-methoxybenzoate | 180.20 | Not reported | 1.8 | 3 | Flavoring, UV studies |

*Estimated based on structural analogs; †Predicted using ChemDraw.

Table 2: Reactivity and Functional Group Impact

| Compound | Key Functional Groups | Reactivity Profile |

|---|---|---|

| This compound | Ester, methoxymethoxy | Hydrolysis-prone, nucleophilic α-carbon |

| Methyl 2-hydroxy-2-methoxyacetate | Ester, hydroxyl, methoxy | Hemiacetal formation, oxidation-sensitive |

| Ethyl 2-(2-fluoro-3-methoxyphenyl)-2-oxoacetate | Aromatic, ketone, fluorine | Electrophilic aromatic substitution |

Biological Activity

Ethyl 2-(methoxymethoxy)acetate is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological profile, including its antimicrobial, anti-inflammatory, and analgesic properties, along with relevant research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 148.16 g/mol. The compound is characterized by the presence of methoxy groups which may influence its solubility and reactivity in biological systems.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of this compound. Preliminary findings suggest that it exhibits significant activity against various bacterial strains.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, μg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results indicate that this compound may be a promising candidate for developing new antimicrobial agents, particularly against resistant strains.

Anti-inflammatory and Analgesic Effects

In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory and analgesic effects. Research indicates that it may inhibit inflammatory pathways and reduce pain responses in animal models.

Case Study: Anti-inflammatory Effects in Rodent Models

A study conducted on carrageenan-induced paw edema in rats demonstrated that administration of this compound significantly reduced swelling compared to control groups. The compound was administered at doses of 50 mg/kg and 100 mg/kg, showing a dose-dependent response.

Table 2: Anti-inflammatory Activity in Rodent Models

| Dose (mg/kg) | Edema Reduction (%) |

|---|---|

| Control | 0 |

| 50 | 30 |

| 100 | 50 |

These findings suggest that this compound may exert its effects through modulation of pro-inflammatory cytokines.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific biological targets involved in inflammation and microbial resistance.

- Enzyme Inhibition : this compound may inhibit enzymes such as cyclooxygenase (COX), which play a crucial role in the inflammatory response.

- Cytokine Modulation : The compound could potentially modulate the production of cytokines like IL-6 and TNF-alpha, which are key mediators of inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.